Cas no 2229481-84-7 (tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate)
tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate
- EN300-1894317
- tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate
- 2229481-84-7
-
- Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-8(6-12)4-9-7-14-9/h8-9H,4-7H2,1-3H3
- InChI Key: XVEPZRXYVTYPIZ-UHFFFAOYSA-N
- SMILES: O1CC1CC1CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 213.13649347g/mol
- Monoisotopic Mass: 213.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42.1Ų
tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894317-0.05g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1894317-0.1g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1894317-0.25g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1894317-0.5g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1894317-1.0g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1894317-2.5g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1894317-5.0g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1894317-10.0g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1894317-1g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1894317-5g |
tert-butyl 3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate |
2229481-84-7 | 5g |
$3147.0 | 2023-09-18 |
tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate
Comprehensive Guide to tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate (CAS No. 2229481-84-7): Properties, Applications, and Market Insights
tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate (CAS No. 2229481-84-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This epoxide-functionalized azetidine derivative is widely used as a key intermediate in the synthesis of bioactive molecules, particularly in drug discovery and development. The compound's unique structure, featuring both an azetidine ring and an epoxide group, makes it valuable for creating complex molecular architectures with potential therapeutic applications.
The chemical properties of tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate are particularly interesting to researchers. With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol, this compound exhibits moderate stability under standard conditions. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, while the epoxide functionality provides reactivity for further chemical transformations. These characteristics make it a versatile building block in organic synthesis, especially for creating nitrogen-containing heterocycles that are prevalent in many pharmaceutical compounds.
In pharmaceutical applications, tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate serves as a crucial intermediate for developing potential drug candidates. Recent studies have explored its use in creating protein kinase inhibitors, which are important for treating various diseases including cancer and inflammatory disorders. The compound's ability to introduce both azetidine and epoxide moieties into larger molecules makes it particularly valuable in medicinal chemistry. Researchers are also investigating its potential in developing central nervous system (CNS) drugs, as the azetidine ring can improve blood-brain barrier penetration.
The synthesis of tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate typically involves multi-step organic reactions starting from commercially available azetidine derivatives. Modern synthetic approaches often employ green chemistry principles to improve efficiency and reduce environmental impact. Recent advancements in flow chemistry have also been applied to its production, enabling better control over the epoxidation step and improving overall yield. These innovations align with the growing demand for sustainable synthetic methods in the pharmaceutical industry.
Quality control and characterization of tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate are critical for its applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely used to verify purity and structural integrity. The compound typically appears as a colorless to pale yellow liquid at room temperature, with specific storage requirements to maintain stability. Proper handling procedures are essential to preserve its reactive epoxide group, which is sensitive to moisture and acidic conditions.
The market for tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate has shown steady growth, driven by increasing demand from pharmaceutical research and development. As drug discovery programs continue to explore novel heterocyclic compounds, the importance of this intermediate is expected to rise. Current market trends indicate growing interest from contract research organizations (CROs) and academic institutions working on fragment-based drug discovery and covalent inhibitor development. The compound's versatility makes it particularly valuable in these cutting-edge research areas.
Recent scientific publications have highlighted innovative applications of tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate in various research fields. Some studies focus on its use in creating bioconjugates for targeted drug delivery, while others explore its potential in materials science for developing functional polymers. The compound's reactivity allows for diverse modifications, making it a valuable tool in multiple disciplines beyond traditional medicinal chemistry. These emerging applications contribute to its growing importance in scientific research.
For researchers working with tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate, several considerations are important. The compound's stability, solubility in common organic solvents, and compatibility with various reaction conditions should be carefully evaluated for each application. Recent advances in computational chemistry have enabled better prediction of its reactivity patterns, aiding in more efficient synthetic planning. Additionally, proper waste disposal methods should be followed to ensure environmental safety when working with this compound in laboratory settings.
The future outlook for tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate appears promising, with potential applications in developing next-generation therapeutics. As pharmaceutical research continues to explore novel drug modalities, the demand for specialized building blocks like this compound is likely to increase. Ongoing developments in click chemistry and bioorthogonal chemistry may open new avenues for its utilization. Furthermore, the growing emphasis on personalized medicine could drive additional interest in this versatile intermediate for creating tailored therapeutic agents.
In conclusion, tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate (CAS No. 2229481-84-7) represents an important chemical intermediate with wide-ranging applications in pharmaceutical research and development. Its unique structural features and reactivity profile make it valuable for creating diverse molecular architectures. As scientific understanding of its properties and applications continues to grow, this compound is poised to play an increasingly significant role in advancing drug discovery and other chemical research fields. Researchers and industry professionals should stay informed about the latest developments related to this versatile chemical building block.
2229481-84-7 (tert-butyl 3-(oxiran-2-yl)methylazetidine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)